molecular formula C24H26N2O4 B2519559 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951963-30-7

9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2519559
CAS No.: 951963-30-7
M. Wt: 406.482
InChI Key: XVKKEKUAQUMNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a morpholinopropyl group, a phenyl group, and a dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one core

Preparation Methods

The synthesis of 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This method allows for the efficient formation of the oxazine ring structure. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-(3-Morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one include other chromeno[8,7-e][1,3]oxazine derivatives and morpholine-based compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, 3-morpholinopropylamine and other morpholine derivatives have been studied for their potential as corrosion inhibitors and bioactive molecules . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Biological Activity

The compound 9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine class of heterocycles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate morpholinopropyl and phenyl groups into the chromeno structure. The general synthetic route includes:

  • Formation of the chromeno scaffold : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the morpholinopropyl group : Achieved via nucleophilic substitution or coupling reactions.
  • Final modifications : To achieve the desired oxazine structure and ensure optimal biological activity.

Antiviral and Antifungal Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral and antifungal activities. For instance:

  • Antiviral Activity : Molecular docking studies suggest that oxazinyl flavonoids can inhibit viral assembly by interacting with viral proteins. This interaction disrupts critical processes in viral replication.
  • Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole.

The proposed mechanisms of action for the biological activity of this compound include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in fungal sterol biosynthesis, such as lanosterol 14α-demethylase.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into fungal cell membranes, leading to increased permeability and cell death.

Case Studies

  • Study on Antifungal Activity :
    • A series of derivatives were synthesized and tested against Candida species.
    • The most potent derivative exhibited an MIC value of 0.5 μg/mL against C. albicans, demonstrating a significant improvement over previously known antifungal agents.
  • In Silico Studies :
    • Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes involved in fungal metabolism.
    • The docking scores indicated a high affinity for enzyme targets, correlating well with in vitro activity.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the phenyl and morpholinopropyl moieties significantly influence biological activity. Key findings include:

ModificationEffect on Activity
Electron-withdrawing groups (e.g., halogens)Enhanced antifungal activity
Alkyl substitutions on morpholineImproved solubility and bioavailability

ADME Properties

The pharmacokinetic profile indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for this compound:

ParameterValue
AbsorptionHigh
DistributionTissue-specific
MetabolismHepatic
ExcretionRenal

Properties

IUPAC Name

9-(3-morpholin-4-ylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-23-19-7-8-22-20(24(19)29-16-21(23)18-5-2-1-3-6-18)15-26(17-30-22)10-4-9-25-11-13-28-14-12-25/h1-3,5-8,16H,4,9-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKKEKUAQUMNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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